molecular formula C6H8ClNO2 B1268285 2-Aminoresorcinol hydrochloride CAS No. 634-60-6

2-Aminoresorcinol hydrochloride

Cat. No. B1268285
Key on ui cas rn: 634-60-6
M. Wt: 161.58 g/mol
InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N
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Patent
US06353010B1

Procedure details

2-Aminoresorcinol hydrochloride (2 g) and triethylchloroformate (4.5 ml) were heated to reflux under nitrogen for 3 h. After cooling to room temperature, the reaction mixture was poured into a mixture of water (70 ml) and ethanol (20 ml). The mixture was stirred vigorously for 30 minutes, then left to stand at room temperature overnight. The beige precipitate which formed was collected by filtration, and dried by azeotroping with toluene to give the title compound as a beige solid (1.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
triethylchloroformate
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:4]=1[OH:5].O.[CH2:12](O)C>>[OH:10][C:9]1[C:3]2[N:2]=[CH:12][O:5][C:4]=2[CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC1=C(O)C=CC=C1O
Name
triethylchloroformate
Quantity
4.5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The beige precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=CC2=C1N=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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